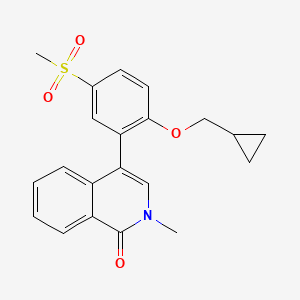

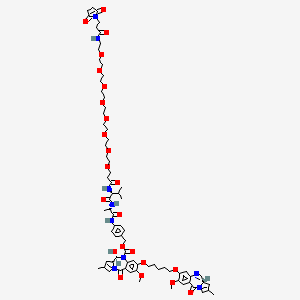

![molecular formula C8H16ClNO B3181963 (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1688673-84-8](/img/structure/B3181963.png)

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Overview

Description

Scientific Research Applications

Predictive Models in Antidepressant Response

Researchers have studied the predictors of response to tricyclic antidepressants, highlighting the complexity of treatment outcomes based on various factors. This study underscores the importance of understanding chemical interactions within the human body to improve antidepressant efficacy. The predictors include socioeconomic status, onset patterns, and specific physiological responses, illustrating the multifaceted nature of pharmaceutical applications of complex compounds (Bielski & Friedel, 1976).

Therapeutic Tissue Cross-Linking Agents

The exploration of formaldehyde releasers as therapeutic agents for tissue cross-linking in ocular treatments demonstrates the innovative use of chemical compounds in medical treatments. This study identifies compounds with potential utility in strengthening corneal and scleral tissues, offering insights into the development of new therapeutic strategies (Babar et al., 2015).

Fermentation Process Development

A review of fermentation processes for producing medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from related carbon sources showcases the application of chemical engineering principles in biodegradable polymer production. This research contributes to the development of sustainable materials, emphasizing the role of chemistry in environmental sustainability (Sun et al., 2007).

Catalytic Reduction Technologies

The study on hydrogen-assisted hydrocarbon selective catalytic reduction over silver-based catalysts highlights the role of chemistry in environmental protection technologies. It illustrates how chemical compounds can be utilized to reduce harmful emissions, contributing to cleaner air and environmental preservation (Breen & Burch, 2006).

Antioxidant Activity Determination

A comprehensive review of methods used in determining antioxidant activity showcases the significance of chemical analysis in food engineering, medicine, and pharmacy. This study provides critical insights into the evaluation of compounds that can mitigate oxidative stress, highlighting the chemical basis of health and disease prevention (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

(1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQKVSDUCJVCOI-PAFGHYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2CC[C@@H](C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1688673-84-8 | |

| Record name | rac-(1R,3R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

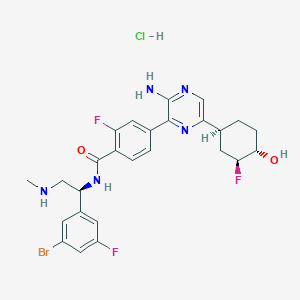

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

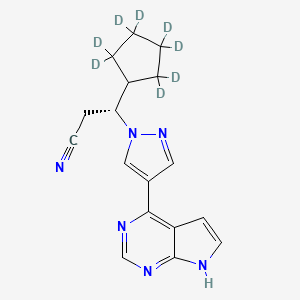

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

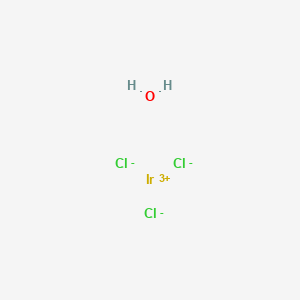

![N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide](/img/structure/B3181960.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)